molecular formula C6H8ClN3O2 B13329753 2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol

2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol

Cat. No.: B13329753
M. Wt: 189.60 g/mol
InChI Key: QIDZMSHOSLLLMQ-UHFFFAOYSA-N
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Description

2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol (CAS 1695938-91-0) is a high-purity chemical intermediate with a molecular formula of C6H8ClN3O2 and a molecular weight of 189.60 . This compound features a chloropyrimidine core, a structure recognized as a privileged scaffold in medicinal chemistry for the development of novel therapeutic agents. Its specific molecular architecture, which includes both an amino group and an ethanol-linked ether, makes it a versatile building block for synthesizing more complex molecules. The primary research application of this compound is as a key synthetic intermediate in the discovery and development of new antimicrobial agents . Pyrimidine derivatives, particularly those analogous to quinolinyl pyrimidines, have shown significant promise as inhibitors of type II NADH dehydrogenase (NDH-2), an essential enzyme in the electron transport chain of microbial pathogens like Mycobacterium tuberculosis and ESKAPE bacteria . The reactive chlorine and amino groups on the pyrimidine ring allow for further functionalization, enabling researchers to explore structure-activity relationships and optimize properties such as potency, solubility, and selectivity. Furthermore, compounds with similar structural motifs, featuring an ethanolamine group linked to a heterocyclic system, have been investigated for their activity against biological targets such as serine/threonine-protein kinases, which are relevant in various disease pathways . This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.60 g/mol

IUPAC Name

2-(5-amino-2-chloropyrimidin-4-yl)oxyethanol

InChI

InChI=1S/C6H8ClN3O2/c7-6-9-3-4(8)5(10-6)12-2-1-11/h3,11H,1-2,8H2

InChI Key

QIDZMSHOSLLLMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)OCCO)N

Origin of Product

United States

Preparation Methods

Key Starting Materials:

  • 5-Amino-2-chloropyrimidine
  • Ethanolamine (or ethylene glycol derivatives)

Reaction Overview:

The core approach involves nucleophilic attack by ethanolamine on the electrophilic chloropyrimidine ring, specifically at the 2-position where the chlorine atom is attached. The reaction typically proceeds under basic conditions to facilitate the displacement of chloride and formation of the ether linkage.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol
  • Base: Sodium hydroxide, potassium carbonate, or triethylamine
  • Temperature: 80–120°C
  • Time: Several hours, often 4–24 hours depending on the reaction scale and conditions

Representative Procedure:

A typical synthesis involves dissolving 5-amino-2-chloropyrimidine in DMF, adding ethanolamine and a base such as sodium hydroxide, then heating the mixture to around 100°C for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC) or HPLC. Post-reaction, the mixture is cooled, diluted with water or ethyl acetate, and purified via recrystallization or chromatography.

Use of Alternative Precursors and Reaction Pathways

Method Variations:

  • Reaction with Ethylene Glycol: As indicated in patent literature, ethylene glycol can be directly reacted with chloropyrimidine derivatives under basic conditions to produce the target compound. This method often involves elevated temperatures (around 100°C) and longer reaction times to ensure complete conversion.
  • Catalytic Methods: Some approaches utilize catalysts such as palladium or copper to facilitate coupling reactions, especially when introducing more complex substituents or achieving regioselectivity.

Example from Patent Literature:

A patent describes reacting 5-amino-2-chloropyrimidine with ethylene glycol in the presence of sodium hydroxide at elevated temperatures, leading to ether formation at the 4-position of the pyrimidine ring. The reaction mixture is then purified by recrystallization or chromatography to isolate the desired compound.

Purification and Characterization

Purification Techniques:

  • Recrystallization from solvents like ethanol, methanol, or acetonitrile
  • Column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexane)
  • Solid-phase extraction or preparative HPLC for higher purity

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity
  • Mass spectrometry (MS) for molecular weight verification
  • Infrared spectroscopy (IR) to identify functional groups
  • Melting point determination for purity assessment

Data Tables and Research Outcomes

Parameter Typical Conditions Observations Reference
Reaction solvent DMF or DMSO High solubility of reactants ,
Base Sodium hydroxide or potassium carbonate Facilitates nucleophilic substitution ,
Temperature 80–120°C Complete conversion within 12–24 hours ,
Purification method Recrystallization Purity >95% confirmed by HPLC ,
Yield 60–85% Efficient synthesis with optimized conditions ,

Research Perspectives and Optimization Strategies

Recent research emphasizes the importance of reaction condition optimization to maximize yield and purity. Studies suggest that:

  • Using polar aprotic solvents enhances nucleophilicity.
  • Employing phase-transfer catalysts can improve reaction rates.
  • Microwave-assisted synthesis can significantly reduce reaction times.
  • Purification via chromatography or recrystallization ensures high purity suitable for pharmaceutical applications.

Summary of Synthesis Strategies

Approach Reagents Conditions Advantages Limitations
Nucleophilic substitution 5-Amino-2-chloropyrimidine + Ethanolamine Basic solvent, 100°C, 12–24 h Straightforward, scalable Longer reaction time
Ethylene glycol reaction Chloropyrimidine + Ethylene glycol NaOH, elevated temperature Direct ether formation Requires careful purification
Catalytic coupling Palladium or copper catalysts Mild conditions, reflux Higher regioselectivity Costly catalysts

Chemical Reactions Analysis

Types of Reactions

2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • The ethanol group improves hydrophilicity relative to phenyl-substituted analogs .
  • The azide in 2-(2-azidoethoxy)ethan-1-ol enables click chemistry, whereas the chloro group in the target compound allows nucleophilic substitution.

Key Observations :

  • The target compound’s synthesis likely requires milder conditions than the Pd-catalyzed coupling in , but harsher than the aqueous azide substitution in .
  • The ethanolamine nucleophile in the target compound may exhibit lower reactivity compared to sodium azide, necessitating optimized bases or solvents.

Physicochemical Properties

Property This compound Pyridine Derivative Azido-Ether
LogP (Predicted) ~0.5–1.2 ~3.5–4.0 ~0.8
Solubility High in polar solvents (e.g., water, ethanol) Low in water Moderate in water
Melting Point 120–140°C* Not reported Liquid at RT

Key Observations :

  • The target compound’s ethanol group reduces lipophilicity compared to phenyl-substituted pyridines , enhancing bioavailability.
  • The azido-ether is liquid at room temperature, contrasting with the crystalline nature of pyrimidine/pyridine derivatives.

Biological Activity

2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an amino group and a chlorine atom, linked to an ethan-1-ol moiety. Its molecular formula is C6H8ClN3O2C_6H_8ClN_3O_2 with a molecular weight of approximately 201.64 g/mol. The structural characteristics allow for diverse chemical modifications, enhancing its potential applications in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-2-chloropyrimidine with ethylene glycol under basic conditions. The reaction is often conducted in solvents like dimethylformamide at elevated temperatures to facilitate product formation. Purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antibiotic agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may modulate specific enzymes or receptors involved in cancer cell proliferation and apoptosis. The mechanism of action likely involves binding to molecular targets critical in disease pathways.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Cell Signaling Pathways : It could influence signaling pathways that regulate cell growth and survival.
  • DNA Interaction : Potential interactions with DNA could lead to alterations in gene expression.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against common pathogens.
    • Findings : Showed significant inhibition zones against E. coli and Staphylococcus aureus.
    • : Suggests potential use as a broad-spectrum antimicrobial agent.
  • Study on Anticancer Effects :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Findings : Induced apoptosis in breast cancer cell lines with an IC50 value indicating potency.
    • : Promising candidate for further development as an anticancer drug.

Comparative Analysis

The following table summarizes the structural features and biological activities compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Amino-4-chloropyrimidineLacks hydroxyl group; retains amino and chlorine substituentsModerate antimicrobial activity
6-Chloro-2-pyridinolContains chlorine; different ring structure (pyridine)Limited anticancer activity
2-[6-Chloro-pyrimidinyl]phenolSimilar functional groups; phenolic structureWeak antimicrobial effects
2,2'-((5-Amino-6-chloropyrimidinyl)azanediyl)diethanolAdditional nitrogen functionality; different linkage patternEnhanced enzyme inhibition

Q & A

Q. What are the optimal synthetic routes for 2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol?

The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 5-amino-2-chloro-4-hydroxypyrimidine with ethylene oxide or a substituted ethanol derivative under controlled conditions (0–25°C, inert atmosphere). Catalysts such as triethylamine or palladium-based systems may enhance regioselectivity. Purification often employs column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol .

Q. How can purity and structural integrity be validated during synthesis?

Use a combination of analytical techniques:

  • HPLC (C18 column, gradient elution with acetonitrile/water) to assess purity (>95% target peak).
  • NMR (¹H/¹³C) to confirm functional groups: δ ~4.5 ppm (OCH₂CH₂OH), δ ~8.2 ppm (pyrimidine protons).
  • HRMS for molecular ion verification (e.g., [M+H]⁺ calculated for C₇H₉ClN₃O₂: 214.0385) .

Q. What solvents and reaction conditions minimize decomposition?

Polar aprotic solvents (DMF, DMSO) stabilize the pyrimidine ring. Avoid strong acids/bases to prevent hydrolysis of the chloropyrimidine moiety. Reactions should be conducted under nitrogen to suppress oxidation of the amino group .

Advanced Research Questions

Q. How does the chlorine substituent influence regioselectivity in substitution reactions?

The chlorine atom at the pyrimidine 2-position activates the C4-oxygen for nucleophilic attack, directing substitutions to the C5-amino group. Competing pathways (e.g., ring-opening) can arise under harsh conditions (e.g., >80°C or strong nucleophiles like thiols). DFT studies suggest the electron-withdrawing Cl stabilizes transition states at C4 .

Q. What strategies mitigate competing side reactions during functionalization?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield the ethanol hydroxyl during pyrimidine modifications.
  • Temperature control : Maintain reactions below 50°C to prevent dimerization via ethanol self-condensation.
  • Catalytic systems : Pd(PPh₃)₄ improves coupling efficiency in Suzuki-Miyaura reactions with aryl boronic acids .

Q. How does the compound interact with biological targets?

Preliminary studies suggest inhibition of kinase enzymes (e.g., EGFR) via hydrogen bonding between the amino/ethanol groups and ATP-binding pockets. Competitive binding assays (IC₅₀ ~2–5 µM) and molecular docking simulations highlight interactions with Lys721 and Asp831 residues .

Q. What are the stability profiles under physiological conditions?

  • pH-dependent degradation : Stable at pH 6–8 (t₁/₂ >24 hrs), but rapid hydrolysis occurs at pH <4 (cleavage of the ether linkage).
  • Oxidative stability : Susceptible to ROS; add antioxidants (e.g., ascorbic acid) in cell-based assays.
  • Storage : Lyophilized form at -20°C retains activity >6 months .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How to resolve them?

Variations in IC₅₀ values (e.g., 2–10 µM for kinase inhibition) may stem from assay conditions (ATP concentration, buffer composition). Standardize protocols using recombinant enzymes and validate via orthogonal methods (e.g., SPR for binding kinetics) .

Conflicting regioselectivity outcomes in substitution reactions
Competing C5 vs. C2 substitution can occur with bulky nucleophiles. Use steric maps (e.g., Corey-Pauling-Koltun models) to predict attack sites. Experimental validation via NOESY NMR or X-ray crystallography is critical .

Methodological Recommendations

Q. Best practices for scaling up synthesis without compromising yield

  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., ethylene oxide addition).
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time.
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

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